The compound 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol, commonly referred to by its CAS number 500015-20-3, is a synthetic organic compound characterized by its complex structure. It has the molecular formula and a molecular weight of approximately 413.3 g/mol. The compound features a carbazole moiety, which is significant in various biological applications due to its unique electronic properties and potential for photophysical applications.
The chemical reactivity of 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol can be attributed to its functional groups. The primary amine can undergo acylation or alkylation reactions, while the hydroxyl groups can participate in dehydration reactions or serve as nucleophiles in substitution reactions. The presence of chlorines on the carbazole ring may also facilitate electrophilic aromatic substitution reactions under appropriate conditions.
Research indicates that compounds containing the carbazole structure exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, the dichloro-substituted carbazole derivatives have shown potential in inhibiting certain cancer cell lines and may interact with various biological pathways that regulate cell proliferation and apoptosis.
The synthesis of 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol typically involves several steps:
This compound has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new anti-cancer agents or as a scaffold for designing more complex molecules with enhanced efficacy and reduced toxicity. Additionally, it could find uses in materials science due to its unique electronic properties.
Interaction studies involving 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol may include investigations into its binding affinity with various biological targets such as enzymes or receptors involved in cancer pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to elucidate these interactions quantitatively.
Several compounds share structural similarities with 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol | Contains methoxy group | Exhibits different solubility properties |
| 2-(3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl)-isoindole-1,3-dione | Contains isoindole structure | Potentially different biological activity profile |
| 1-(4-Methoxyphenyl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-1-one | Substituted phenyl group | May have enhanced anti-cancer activity |
These compounds highlight the diversity within the class of carbazole derivatives and underscore the unique features of 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol due to its specific functionalization and structural characteristics.